molecular formula C19H24N2O4S B2501171 (E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173577-47-3

(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2501171
CAS RN: 1173577-47-3
M. Wt: 376.47
InChI Key: HKJQMJAQGFHPME-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Core Synthesis

This compound's relevance to the synthesis of heterocyclic cores found in natural products has been highlighted in research. For example, a study on oxidative routes to benzothiazole natural products describes the preparation of related benzothiazole cores, which are crucial in the development of bioactive compounds and natural product synthesis (Blunt et al., 2015).

Schiff Base Ligands and Antimicrobial Activity

The synthesis of Schiff bases derived from thiazole compounds, similar to the structure of (E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, has shown potential in antimicrobial applications. A study reported the preparation and characterization of imino-4-methoxyphenol thiazole derived Schiff bases, demonstrating moderate activity against bacterial and fungal species (Vinusha et al., 2015).

Novel Syntheses and Biological Activities

Another research direction involves the novel synthesis of benzothiazole derivatives and their evaluation for biological activities. One study outlines the synthesis of 2-substituted derivatives of benzothiazole compounds and their screening for antimicrobial activity, indicating the potential for such compounds in developing new antimicrobial agents (Badne et al., 2011).

Green Synthesis Approaches

Research into green chemistry approaches for synthesizing thiazol-2-imine derivatives highlights the importance of environmentally friendly methods in the production of such compounds. A study describes an efficient synthesis using ionic liquid media, which offers a recyclable and less toxic alternative for chemical syntheses (Shahvelayati et al., 2017).

properties

IUPAC Name

methyl 2-(2-cyclopentylacetyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-24-10-9-21-15-8-7-14(18(23)25-2)12-16(15)26-19(21)20-17(22)11-13-5-3-4-6-13/h7-8,12-13H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJQMJAQGFHPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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